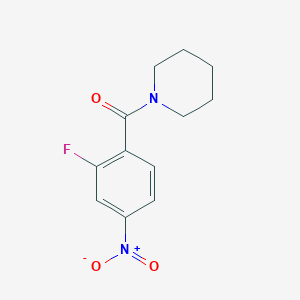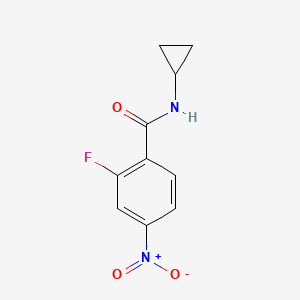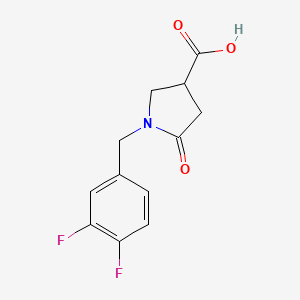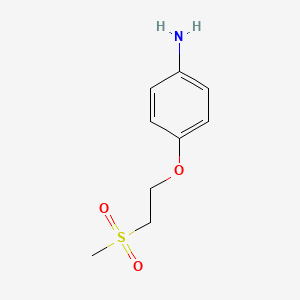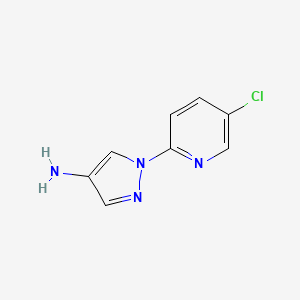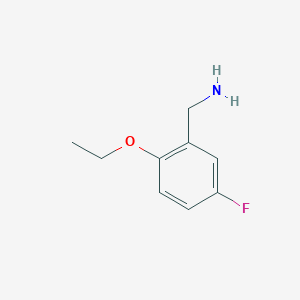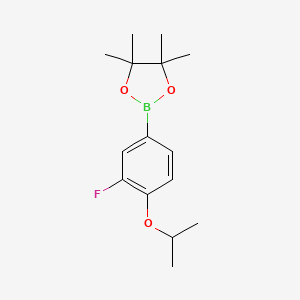
2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound “2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are commonly used in organic chemistry, particularly in Suzuki coupling reactions .
Applications De Recherche Scientifique
Polymer Synthesis
Research has demonstrated the utility of 2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in polymer synthesis. Yokozawa et al. (2011) explored its use in Suzuki-Miyaura coupling polymerization, which resulted in polymers like poly(3-hexylthiophene) with a narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011). Additionally, this compound has been incorporated into the synthesis of novel polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, which exhibit deep colors and are soluble in common organic solvents (Welterlich, Charov, & Tieke, 2012).
Material Science
In material science, derivatives of 2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized for applications in novel materials. One example is the creation of boron-containing stilbene derivatives for use in Liquid Crystal Display (LCD) technology. These compounds show potential as intermediates for conjugated polyenes, which are key in the development of new materials for LCDs (Das et al., 2015).
Analytical Chemistry
In analytical chemistry, these compounds have been used to develop fluorescence probes for detecting various biological and chemical substances. For instance, Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide, demonstrating the compound's role in creating sensitive detection tools (Lampard et al., 2018).
Biochemical Research
While focusing on non-drug-related applications, it's notable that compounds like 2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have found a place in biochemical research. This includes the synthesis of functional materials for biological applications, such as fluorescent probes used in cell imaging (Nie et al., 2020).
Mécanisme D'action
Target of Action
It’s structurally related to a compound known as umbralisib , which is a dual phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε) inhibitor . These proteins play crucial roles in cellular processes such as cell growth and survival .
Mode of Action
If we consider its structural similarity to umbralisib, it might interact with its targets (pi3kδ and ck1ε) by binding to their active sites, thereby inhibiting their activity . This inhibition can lead to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound may affect the PI3K/AKT/mTOR signaling pathway, given its potential similarity to Umbralisib . This pathway is involved in multiple cellular processes, including protein synthesis, gene transcription, cell growth, and motility . Aberrant signaling in this pathway has been implicated in various hematological malignancies .
Result of Action
Based on its potential similarity to umbralisib, it might lead to a decrease in cell proliferation and survival, particularly in cells where the pi3k/akt/mtor pathway is overactive .
Propriétés
IUPAC Name |
2-(3-fluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFO3/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYVWKIIVJNFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




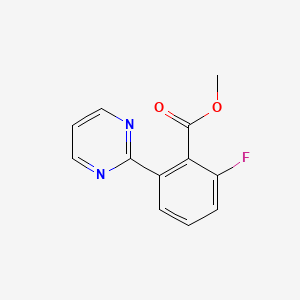


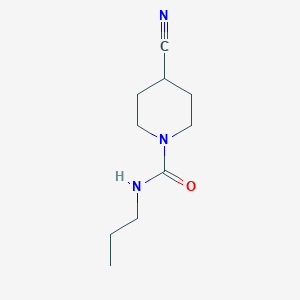
amine](/img/structure/B1400803.png)

